molecular formula C14H12F3NO2S B2839880 N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 613657-89-9

N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2839880
CAS No.: 613657-89-9
M. Wt: 315.31
InChI Key: AYLPMXBJOWBNTH-UHFFFAOYSA-N
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Description

N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of benzylamines or benzyl ethers.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

  • N-benzyl-4-(trifluoromethyl)benzene-1-sulfonamide
  • N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide
  • N-benzyl-3-(difluoromethyl)benzene-1-sulfonamide

Comparison: N-benzyl-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)21(19,20)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPMXBJOWBNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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